2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid
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Overview
Description
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is known for its unique structure, which includes a phenyl group substituted with a propan-2-yl group and a carbamoyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid typically involves the reaction of 4-isopropylphenyl isocyanate with 2-aminophenylacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is thought to inhibit the production of pro-inflammatory mediators and reduce pain perception .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[4-(methyl)phenyl]carbamoyl}phenyl)acetic acid
- 2-(2-{[4-(ethyl)phenyl]carbamoyl}phenyl)acetic acid
- 2-(2-{[4-(tert-butyl)phenyl]carbamoyl}phenyl)acetic acid
Uniqueness
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-7-9-15(10-8-13)19-18(22)16-6-4-3-5-14(16)11-17(20)21/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVXCWBFAPHZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412756 |
Source
|
Record name | SBB061953 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6477-14-1 |
Source
|
Record name | SBB061953 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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